3-Bromo-8-methyl-6-nitroquinoline 3-Bromo-8-methyl-6-nitroquinoline
Brand Name: Vulcanchem
CAS No.: 210708-22-8
VCID: VC2361787
InChI: InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3
SMILES: CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-]
Molecular Formula: C10H7BrN2O2
Molecular Weight: 267.08 g/mol

3-Bromo-8-methyl-6-nitroquinoline

CAS No.: 210708-22-8

Cat. No.: VC2361787

Molecular Formula: C10H7BrN2O2

Molecular Weight: 267.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-8-methyl-6-nitroquinoline - 210708-22-8

Specification

CAS No. 210708-22-8
Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
IUPAC Name 3-bromo-8-methyl-6-nitroquinoline
Standard InChI InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3
Standard InChI Key SIHOVNCABQDJFT-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-]

Introduction

Chemical Structure and Identification

3-Bromo-8-methyl-6-nitroquinoline is a substituted quinoline featuring three key functional groups: a bromine atom at position 3, a methyl group at position 8, and a nitro group at position 6. The compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring (quinoline core), modified with these specific substituents.

Basic Identification Parameters

The compound is identified by the following parameters:

ParameterValueReference
CAS Number210708-22-8
Molecular FormulaC₁₀H₇BrN₂O₂
Molecular Weight267.07878 g/mol
Exact Mass265.96900 Da
Storage ConditionsRoom temperature
Product FamilyProtein Degrader Building Blocks

It should be noted that there is a closely related isomer, 3-Bromo-6-methyl-8-nitroquinoline (CAS 210708-23-9), which differs in the positions of the methyl and nitro groups . This structural similarity has occasionally led to confusion in chemical databases and research literature.

Physical and Chemical Properties

Physicochemical Properties

3-Bromo-8-methyl-6-nitroquinoline exhibits specific physicochemical properties that influence its behavior in various chemical and biological systems:

PropertyValueReference
Physical AppearanceSolid
Purity (Commercial)≥96%
LogPApproximately 3.1-3.7
PSAApproximately 58.71
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 3-Bromo-8-methyl-6-nitroquinoline. Based on research by Silver (2020), similar brominated quinolines show characteristic shifts in ¹H and ¹³C NMR spectra .

For related 3-bromo-8-substituted quinolines, typical ¹H NMR signals include:

Proton PositionChemical Shift (ppm)Coupling Pattern
H-28.79doublet
H-48.23-8.33singlet
H-57.48-7.70doublet
H-76.91-7.85doublet
CH₃ (8-methyl)2.64-2.86singlet

¹³C NMR spectroscopic data for analogous compounds reveals characteristic carbon shifts:

Carbon PositionChemical Shift Range (ppm)
C-2149-154
C-3 (with Br)118-120
C-4135-138
C-5121-134
C-6 (with NO₂)118-126
C-8 (with CH₃)144-145
CH₃ carbon15-25

Synthesis Methods

Skraup-Type Synthesis

A primary method for synthesizing 3-Bromo-8-methyl-6-nitroquinoline involves a modified Skraup reaction using 2,2,3-tribromopropanal as a key reagent. Based on research by Thieme Connect (2014), this approach has been effectively utilized for creating various substituted 3-bromoquinolines .

The synthesis typically proceeds as follows:

  • Starting Material Preparation: 2-amino-5-nitrotoluene is used as the precursor

  • Cyclization Reaction: 2,2,3-Tribromopropanal is added to a suspension of the starting material in glacial acetic acid

  • Ring Formation: The mixture is heated to approximately 110°C for 1 hour

  • Isolation and Purification: After cooling and filtration, the crude product is purified by chromatography

The reported yield for this method is approximately 77% .

Alternative Synthetic Approaches

Another approach documented in the research literature involves:

  • Starting with 8-nitroquinoline

  • Performing selective bromination at the 3-position

  • Further modification to introduce the methyl group at position 8

Silver's 2020 research indicates: "By using 8-nitroquinoline as the starting material, one can prepare a mixture of 3-bromo- and 3,6-dibromo-derivatives" . This method provides flexibility in creating various brominated quinoline derivatives with different substitution patterns.

Research Applications and Biological Activity

Medicinal Chemistry Applications

3-Bromo-8-methyl-6-nitroquinoline has emerged as a significant compound in medicinal chemistry research, particularly as:

  • Building Block for Drug Development: Its use as a precursor in synthesizing more complex bioactive molecules

  • Protein Degrader Development: Commercial sources classify it within "Protein Degrader Building Blocks"

  • Potential BCL6 Inhibitor Precursor: Similar quinoline scaffolds have shown promising results as BCL6 inhibitors, with potential applications in treating B-cell lymphomas

Structure-Activity Relationships

The electronic properties of 3-Bromo-8-methyl-6-nitroquinoline confer specific biological activity potential:

"The study indicated that the antiviral activity linearly increases with increasing lipophilicity and is positively influenced by increasing the electron-withdrawing properties of substituents" .

This relationship between electronic properties and biological activity suggests that:

  • The bromine at position 3 contributes to increased lipophilicity

  • The nitro group at position 6 provides strong electron-withdrawing effects

  • The methyl group at position 8 offers fine-tuning of electronic distribution

Research indicates that "bromination at the 3- and 6-positions is of particular interest... because these positions have minimal resonance effects at the 1-/8-positions of the quinoline ring system, which are critical for chelating properties" . This property makes 3-Bromo-8-methyl-6-nitroquinoline potentially valuable in developing compounds that can interact with biological targets through metal coordination.

Chemical Reactivity and Derivatization

Functional Group Transformation

The presence of three different functional groups in 3-Bromo-8-methyl-6-nitroquinoline enables diverse chemical transformations:

  • Bromine Substitution: The bromine at position 3 provides a synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura coupling

  • Nitro Group Reduction: The nitro group at position 6 can be reduced to an amino group, as demonstrated in similar compounds: "Reduced Fe powder (15 g, 0.27 mol) was added in portions to a suspension of 3-bromo-8-methyl-6-nitroquinoline"

  • Methyl Group Functionalization: Though less reactive, the methyl group at position 8 could potentially undergo oxidation or radical halogenation under appropriate conditions

Synthetic Utility

The compound serves as an intermediate in creating more complex structures with potential biological activities. In particular, the 3-position bromination facilitates:

  • Introduction of various aryl and heteroaryl groups via cross-coupling

  • Creation of extended π-systems for modulating electronic properties

  • Development of target-specific inhibitors through structure-based design approaches

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator